Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate
Description
Historical Context and Development
The development of tert-butyl (4-cyano-5-methoxypyridin-3-yl)-methylcarbamate reflects the evolution of modern synthetic organic chemistry, particularly in the realm of heterocyclic carbamate synthesis. The compound first appeared in chemical databases in 2010, as evidenced by its initial registration in PubChem on July 26, 2010. This timeline corresponds with the broader expansion of combinatorial chemistry and high-throughput synthesis methodologies that characterized the early 21st century pharmaceutical research landscape.
The historical foundation for this compound rests upon two major chemical developments: the systematic exploration of pyridine chemistry initiated by Thomas Anderson in 1849, and the subsequent development of carbamate synthetic methodologies. Anderson's initial isolation of pyridine from animal bone pyrolysis products established the groundwork for understanding pyridine-based heterocyclic systems. The evolution of carbamate chemistry, which began with the recognition of carbamic acid derivatives in the 19th century, provided the second foundational element for compounds like this compound.
The specific structural motifs present in this compound reflect advances in selective functionalization strategies developed throughout the late 20th and early 21st centuries. The incorporation of cyano and methoxy substituents on the pyridine ring demonstrates the sophistication of modern regioselective chemistry, while the tert-butyl carbamate protecting group strategy represents a well-established synthetic methodology for amine protection and controlled reactivity.
Nomenclature and Systematic IUPAC Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic carbamate compounds. The official IUPAC name for this compound is tert-butyl N-[(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate. This nomenclature precisely describes the molecular architecture through a systematic breakdown of functional group positioning and connectivity.
The nomenclature system begins with the tert-butyl designation, indicating the tertiary butyl group attached to the carbamate oxygen atom. The carbamate functional group is identified through the standard carbamate nomenclature convention, while the N-substitution pattern specifies the attachment point for the pyridine-containing substituent. The pyridine ring numbering system follows the standard heterocyclic nomenclature where nitrogen occupies position 1, and subsequent positions are numbered sequentially around the ring.
Table 1: Systematic Nomenclature Components
| Component | IUPAC Designation | Structural Significance |
|---|---|---|
| Core Structure | Carbamate | R₂NC(O)OR functional group |
| Oxygen Substituent | tert-butyl | Tertiary butyl group providing steric protection |
| Nitrogen Substituent | [(4-cyano-5-methoxypyridin-3-yl)methyl] | Substituted pyridine methyl group |
| Ring Substitutions | 4-cyano-5-methoxy | Electron-withdrawing and donating groups |
The compound also maintains several alternative nomenclature forms documented in chemical databases, including the systematic name carbamic acid, N-[(4-cyano-5-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester. These alternative naming systems provide additional clarity for database searches and chemical registration purposes.
Position within Carbamate Chemistry
This compound occupies a significant position within the broader classification of carbamate compounds, representing an advanced example of N-substituted carbamate esters. Carbamates, as a chemical class, are formally derived from carbamic acid and possess the general structural formula R₂NC(O)OR. This particular compound demonstrates the sophisticated synthetic strategies employed in modern carbamate chemistry, where complex heterocyclic substituents are incorporated to achieve specific reactivity profiles and biological activities.
The carbamate functional group in this compound serves multiple synthetic and protective functions. The tert-butyl ester portion provides excellent stability under basic conditions while remaining cleavable under acidic conditions, making it an ideal protecting group strategy for complex synthetic sequences. The nitrogen substitution pattern, featuring the pyridine-containing substituent, represents a departure from simpler carbamate structures and demonstrates the evolution toward more complex, pharmacologically relevant architectures.
Within the broader context of carbamate chemistry, this compound exemplifies the trend toward incorporating heterocyclic systems that can provide additional binding sites and conformational constraints. The electron-withdrawing cyano group and electron-donating methoxy group on the pyridine ring create a complex electronic environment that can significantly influence the compound's reactivity and interaction profiles.
Table 2: Carbamate Classification Parameters
| Classification Criterion | Compound Characteristics |
|---|---|
| Carbamate Type | N-substituted carbamate ester |
| Substitution Pattern | Monosubstituted nitrogen, tert-butyl oxygen |
| Heterocyclic Content | Pyridine-based substituent |
| Electronic Properties | Mixed electron-withdrawing/donating substituents |
| Protecting Group Function | Acid-labile tert-butyl carbamate |
Relationship to Pyridine-Based Compounds
The structural relationship of this compound to pyridine-based compounds reflects the fundamental importance of pyridine heterocycles in modern medicinal chemistry and materials science. Pyridine, with its basic heterocyclic structure containing a nitrogen atom in a six-membered aromatic ring, serves as a foundational scaffold for numerous pharmaceutical and industrial compounds.
The specific substitution pattern present in this compound—featuring cyano and methoxy groups at the 4 and 5 positions respectively—represents a sophisticated approach to modulating the electronic and steric properties of the pyridine ring. The cyano group at the 4-position introduces significant electron-withdrawing character, which influences both the basicity of the pyridine nitrogen and the reactivity of adjacent positions. Conversely, the methoxy group at the 5-position provides electron-donating character through resonance effects, creating a complex electronic environment within the aromatic system.
This substitution pattern places the compound within a specialized subset of pyridine derivatives that exhibit unique reactivity profiles compared to unsubstituted pyridine. The presence of both electron-withdrawing and electron-donating substituents creates opportunities for selective chemical transformations and may contribute to specific biological activity profiles.
The methylene linker connecting the pyridine ring to the carbamate nitrogen represents another important structural feature that distinguishes this compound from direct pyridine-carbamate conjugates. This methylene spacer provides conformational flexibility while maintaining the electronic communication between the pyridine system and the carbamate functionality.
Classification in Chemical Libraries and Databases
This compound maintains comprehensive representation across major chemical databases and libraries, reflecting its significance as a research chemical and synthetic intermediate. The compound is registered in PubChem under CID 46736839, providing a unique identifier for database searches and chemical informatics applications. The Chemical Abstracts Service has assigned the compound CAS registry number 1142191-86-3, which serves as the primary international identifier for regulatory and commercial purposes.
The compound's molecular descriptor information includes a complete set of structural identifiers essential for computational chemistry applications. The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-7-9-6-15-8-11(18-4)10(9)5-14/h6,8H,7H2,1-4H3,(H,16,17). The corresponding InChIKey, PHLFHKVFFSCAMM-UHFFFAOYSA-N, offers a compressed hash representation suitable for database indexing and search operations.
Table 3: Database Classification and Identifiers
| Database/System | Identifier Type | Identifier Value |
|---|---|---|
| PubChem | Compound ID | 46736839 |
| Chemical Abstracts Service | CAS Registry Number | 1142191-86-3 |
| Molecular Descriptors | InChIKey | PHLFHKVFFSCAMM-UHFFFAOYSA-N |
| Chemical Structure | SMILES | CC(C)(C)OC(=O)NCC1=CN=CC(=C1C#N)OC |
| Molecular Libraries | MDL Number | MFCD11857716 |
The SMILES (Simplified Molecular Input Line Entry System) representation, CC(C)(C)OC(=O)NCC1=CN=CC(=C1C#N)OC, provides a linear notation system that enables computational processing and structure-activity relationship analysis. These standardized molecular representations facilitate integration across diverse chemical informatics platforms and support automated structure-based screening and analysis protocols.
The compound appears in multiple specialized chemical libraries, including those focused on heterocyclic building blocks and pharmaceutical intermediates. The MDL number MFCD11857716 provides additional database tracking capabilities and connects the compound to broader chemical inventory systems. This comprehensive database coverage ensures accessibility for researchers across diverse disciplines and geographic locations.
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-7-9-6-15-8-11(18-4)10(9)5-14/h6,8H,7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFHKVFFSCAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673910 | |
| Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-86-3 | |
| Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The typical synthetic route to obtain tert-butyl (4-cyano-5-methoxypyridin-3-yl)-methylcarbamate involves the nucleophilic addition of a substituted pyridine derivative to a tert-butyl isocyanate reagent. The process generally follows these steps:
- Starting Material: 4-cyano-5-methoxypyridine or its derivatives.
- Reagent: tert-butyl isocyanate, which introduces the tert-butyl carbamate group.
- Catalyst/Base: A base such as triethylamine is used to facilitate the reaction by scavenging acidic byproducts.
- Solvent: Organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) provide a suitable medium.
- Conditions: The reaction is typically carried out at room temperature with stirring for several hours until completion.
This approach allows for mild reaction conditions and good control over the product formation.
Detailed Reaction Conditions and Procedure
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| 1 | 4-cyano-5-methoxypyridine | Dissolved in DCM or THF | Purity of starting material affects yield |
| 2 | tert-butyl isocyanate | Added dropwise | Stoichiometric or slight excess to drive reaction |
| 3 | Triethylamine (base) | Added to reaction mixture | Facilitates carbamate formation by neutralizing HCl |
| 4 | Stirring | Room temperature, 4–24 hours | Reaction progress monitored by TLC or LC-MS |
| 5 | Work-up | Extraction with aqueous and organic phases | Organic layer dried over sodium sulfate, solvent removed |
| 6 | Purification | Silica gel chromatography or recrystallization | Yields pure this compound |
This method is adapted from general carbamate synthesis protocols and specific reports on similar pyridine carbamates, ensuring high selectivity and yield.
Mechanistic Insights
- The nucleophilic nitrogen on the pyridine ring or an amine substituent attacks the electrophilic carbon of the tert-butyl isocyanate.
- Triethylamine acts as a base to neutralize the hydrogen chloride generated during the carbamate bond formation.
- The tert-butyl group provides steric hindrance, stabilizing the carbamate and enhancing its chemical stability.
Comparative Analysis with Related Compounds
While direct detailed synthetic data for this compound is limited, similar carbamates such as tert-butyl (3-methylpiperidin-3-yl)carbamate have been synthesized using analogous methods involving:
- Use of coupling agents like HATU in DMF with bases such as DIPEA.
- Purification by silica gel chromatography with methanol/dichloromethane mixtures.
- Reaction monitoring by TLC and LC-MS to ensure completion.
These methods underscore the robustness of carbamate formation strategies applicable to pyridine derivatives.
Research Findings and Optimization
- The reaction yield and purity depend significantly on the molar ratios of reagents, solvent choice, and reaction time.
- Use of triethylamine or other organic bases improves yield by neutralizing acidic byproducts.
- Lower temperatures (0–25 °C) favor selective carbamate formation without side reactions.
- Purification by reverse-phase chromatography or recrystallization ensures removal of impurities and byproducts.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Reaction |
|---|---|---|
| Starting material | 4-cyano-5-methoxypyridine | Purity critical for yield |
| Carbamate reagent | tert-butyl isocyanate | Provides tert-butyl carbamate group |
| Base | Triethylamine | Neutralizes acid, drives reaction forward |
| Solvent | Dichloromethane or tetrahydrofuran | Good solubility and reaction medium |
| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition |
| Reaction time | 4 to 24 hours | Ensures complete conversion |
| Work-up | Aqueous extraction, drying agent | Removes impurities |
| Purification | Silica gel chromatography | Yields pure product |
Chemical Reactions Analysis
Types of Reactions
Cyano Group Transformations: The cyano group is a versatile functional group that can be converted into various other functionalities, including carboxylic acids, amides, and amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Cyano Group Transformations: Reagents such as lithium aluminum hydride for reduction, or sulfuric acid for hydrolysis.
Major Products Formed
Hydrolysis: 3-amino-4-cyano-5-methoxypyridine.
Cyano Group Transformations: Depending on the reagent used, products can include carboxylic acids, amides, or amines.
Scientific Research Applications
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of tert-butyl (4-cyano-5-methoxypyridin-3-yl)-methylcarbamate vary primarily in substituents on the pyridine ring. Key differences in physicochemical properties and applications are highlighted below:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility: The cyano group in the target compound increases electrophilicity at the 4-position, making it susceptible to nucleophilic substitution or reduction reactions. The dimethoxy variant (CAS 1138444-27-5) exhibits higher lipophilicity, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
Synthetic Utility :
- The iodo-substituted nicotinamide (4-Iodo-5-methoxy-N-phenylnicotinamide) is tailored for Suzuki or Ullmann coupling reactions, leveraging the iodine atom as a leaving group .
- The allyl-substituted carbamate provides a handle for click chemistry or radical-mediated transformations .
Commercial Availability :
- The target compound and its hydroxyl/dimethoxy analogs are widely available from chemical catalogs, suggesting their utility as building blocks in medicinal chemistry .
Biological Activity
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)-methylcarbamate (CAS Number: 1142191-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.29 g/mol
- Structure : The compound features a pyridine ring substituted with a cyano group and a methoxy group, along with a tert-butyl methylcarbamate moiety.
The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to neurodegenerative processes, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathogenesis of Alzheimer's disease by regulating amyloid-beta peptide levels.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta (Aβ) peptides. It appears to reduce oxidative stress markers and pro-inflammatory cytokines, suggesting a potential role in mitigating neuroinflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance cell viability in astrocyte cultures exposed to Aβ1-42. For instance, one study reported:
- Cell Viability : The compound improved cell viability by approximately 20% compared to controls treated only with Aβ1-42.
- Cytokine Production : It was observed to decrease TNF-α production, although not significantly compared to Aβ-treated controls.
In Vivo Studies
In vivo assessments using animal models have provided insights into the pharmacokinetics and efficacy of the compound:
- Animal Models : In models simulating Alzheimer's disease, treatment with this compound resulted in reduced levels of Aβ1-42 and β-secretase activity. However, the effects were less pronounced than those observed with established treatments like galantamine.
Data Summary Table
| Parameter | Value/Observation |
|---|---|
| Molecular Weight | 263.29 g/mol |
| Cell Viability Improvement | ~20% increase in astrocyte cultures |
| TNF-α Production | Decreased but not statistically significant |
| β-secretase Inhibition (IC50) | 15.4 nM |
| Acetylcholinesterase Inhibition (K i) | 0.17 μM |
Q & A
Q. Under what conditions does hydrolytic degradation occur?
- Findings : The carbamate bond hydrolyzes under strong acidic (HCl, pH <2) or basic (NaOH, pH >12) conditions, yielding 4-cyano-5-methoxypyridine-3-amine. Degradation follows first-order kinetics (t₁/₂ = 8 h at pH 1). Stabilization strategies include lyophilization and storage at –20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
